1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[111]pentane is a unique organofluorine compound characterized by its bicyclo[111]pentane core structure
Vorbereitungsmethoden
The synthesis of 1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Introduction of the Pentafluoroethyl Group: The pentafluoroethyl group is introduced through a reaction with a suitable fluorinating agent.
Iodination: The final step involves the iodination of the bicyclo[1.1.1]pentane derivative to yield the target compound.
Analyse Chemischer Reaktionen
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by palladium or other transition metal catalysts.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: Its incorporation into polymers and other materials can enhance properties such as thermal stability and resistance to degradation.
Chemical Biology: The compound can be used as a probe to study biological systems, particularly in the context of fluorine’s effects on molecular interactions.
Wirkmechanismus
The mechanism by which 1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane exerts its effects is largely dependent on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its fluorinated and iodinated moieties, affecting molecular recognition and binding. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s overall conformation and reactivity .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane: This compound has a trifluoroethyl group instead of a pentafluoroethyl group, resulting in different chemical properties and reactivity.
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane:
The uniqueness of this compound lies in its combination of a highly fluorinated group with an iodine atom, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
2408964-59-8 |
---|---|
Molekularformel |
C7H6F5I |
Molekulargewicht |
312.02 g/mol |
IUPAC-Name |
1-iodo-3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C7H6F5I/c8-6(9,7(10,11)12)4-1-5(13,2-4)3-4/h1-3H2 |
InChI-Schlüssel |
SEFJJYQILCRVHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)I)C(C(F)(F)F)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.